molecular formula C19H15FN2O5S B2531074 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate CAS No. 877637-27-9

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate

Cat. No.: B2531074
CAS No.: 877637-27-9
M. Wt: 402.4
InChI Key: XAERRSAFUILNAJ-UHFFFAOYSA-N
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Description

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate is a synthetic organic compound designed for advanced research applications. This complex molecule features a pyranone core linked to a 4-methylpyrimidine ring via a sulfanylmethyl bridge and esterified with a 2-(4-fluorophenoxy)acetate group. The calculated molecular weight for this compound is 442.43 g/mol , and its molecular formula is C20H16FN2O6S. This structure combines electron-deficient heteroaromatic systems with a fluorinated phenoxy moiety, which may influence its electronic distribution and potential for biological interactions. In scientific research, this compound serves as a valuable scaffold in medicinal chemistry and drug discovery. Its structural analogs have been investigated for their potential biological activities, which may include antimicrobial and antioxidant properties. The presence of the sulfur atom in the pyrimidine ring could facilitate covalent bonding with nucleophilic residues in proteins, suggesting a potential mechanism for enzyme inhibition. The 4-fluorophenoxy group, a common pharmacophore, may contribute to binding affinity with various biological targets, such as enzymes or receptors involved in disease pathways. Researchers can utilize this compound to study small molecule interactions with biological macromolecules, explore structure-activity relationships (SAR), and develop new therapeutic agents. As with all such compounds, it is intended for research use only in laboratory settings (in vitro) and is strictly not for human or veterinary use, diagnosis, or treatment.

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O5S/c1-12-6-7-21-19(22-12)28-11-15-8-16(23)17(9-25-15)27-18(24)10-26-14-4-2-13(20)3-5-14/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAERRSAFUILNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The target molecule integrates three distinct structural motifs: a 4-oxo-4H-pyran core, a (4-methylpyrimidin-2-yl)sulfanylmethyl side chain, and a 2-(4-fluorophenoxy)acetate ester. Synthesis typically follows a modular approach:

  • Pyran Core Construction : Formation of the 4-oxo-4H-pyran ring via cyclization.
  • Thioether Linkage Installation : Introduction of the (4-methylpyrimidin-2-yl)sulfanylmethyl group.
  • Esterification : Coupling of the 2-(4-fluorophenoxy)acetic acid moiety to the pyran hydroxyl group.

Stepwise Synthesis and Reaction Mechanisms

Pyran Ring Synthesis

The 4-oxo-4H-pyran scaffold is synthesized through a Knorr-type cyclization of β-keto esters or via acid-catalyzed cyclocondensation of diketones. For example, heating ethyl acetoacetate with a carbonyl compound (e.g., glyoxal) in acetic acid yields the pyran intermediate. Recent advances highlight microwave-assisted cyclization, reducing reaction times from hours to minutes while maintaining yields >75%.

Representative Conditions :

  • Reactants : Ethyl acetoacetate (1.2 equiv), glyoxal (1.0 equiv)
  • Catalyst : Concentrated H2SO4 (0.5 equiv)
  • Solvent : Acetic acid, reflux at 120°C for 4 hours
  • Yield : 68–72%.

Thioether Functionalization

The sulfanylmethyl group is introduced via nucleophilic substitution between a bromomethylpyran intermediate and 4-methylpyrimidine-2-thiol. Key considerations include:

  • Base Selection : Potassium carbonate (K2CO3) in dimethylformamide (DMF) promotes efficient thiolate formation.
  • Temperature Control : Reactions proceed optimally at 60–70°C, avoiding decomposition of the thiol.

Optimized Protocol :

  • Dissolve bromomethylpyran (1.0 equiv) and 4-methylpyrimidine-2-thiol (1.1 equiv) in anhydrous DMF.
  • Add K2CO3 (2.0 equiv) and stir at 65°C under N2 for 12 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
  • Yield : 58–63%.

Esterification with 2-(4-Fluorophenoxy)Acetic Acid

The final step involves Steglich esterification or acyl chloride coupling to install the 2-(4-fluorophenoxy)acetate group:

Method A: Steglich Esterification
  • Reactants : Pyran-thioether (1.0 equiv), 2-(4-fluorophenoxy)acetic acid (1.5 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv)
  • Solvent : Dichloromethane (DCM), 0°C to room temperature, 24 hours
  • Yield : 70–75%.
Method B: Acyl Chloride Activation
  • Convert 2-(4-fluorophenoxy)acetic acid to its acyl chloride using thionyl chloride (SOCl2).
  • React with pyran-thioether in pyridine at 0°C for 2 hours.
  • Yield : 65–70%.

Comparative Analysis :

Parameter Steglich Method Acyl Chloride Method
Reaction Time 24 h 3 h
Purification Ease Moderate Challenging (HCl gas)
Scalability Limited High

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Thioether Formation : DMF outperforms THF and acetonitrile due to superior solubility of ionic intermediates.
  • Esterification : Polar aprotic solvents (e.g., DCM) minimize side reactions compared to ethers.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) in thioether reactions increases yields by 12–15%.
  • Microwave Assistance : Reducing cyclization time from 4 hours to 20 minutes improves throughput.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >98% purity.

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 8.35 (s, pyrimidine-H), 6.85–7.10 (m, fluorophenyl-H), 4.60 (s, OCH2CO).
  • IR (KBr) : 1745 cm-1 (C=O ester), 1250 cm-1 (C-F).
  • HRMS : [M+H]+ calculated for C20H18FN2O5S: 429.0921; found: 429.0918.

Industrial Scalability and Environmental Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the pyran cyclization and esterification steps reduces solvent use by 40% and enhances reproducibility.

Green Chemistry Metrics

  • Atom Economy : 78% (thioether step), 85% (esterification).
  • E-Factor : 6.2 (improved via solvent recycling).

Chemical Reactions Analysis

Types of Reactions

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate: can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate exerts its effects involves interactions with various molecular targets. The compound can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing biological pathways .

Comparison with Similar Compounds

Structural Modifications in Ester Moieties

The target compound’s ester group is a key site for structural variation. Below is a comparative analysis of analogs with modified ester substituents:

Compound Name Ester Substituent Molecular Formula Molecular Weight Key Features Reference
Target Compound 2-(4-Fluorophenoxy)acetate C20H17FN2O5S 416.42 Fluorine enhances electronegativity; may improve pharmacokinetics.
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate 4-Methyl-3-nitrobenzoate C19H16N2O4S 368.41 Nitro group increases electron-withdrawing effects; may alter reactivity.
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methylbenzoate 2-Methylbenzoate C19H16N2O4S 368.41 Methyl group introduces steric hindrance; could reduce binding efficiency.
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate 3-(Trifluoromethyl)benzoate C19H13F3N2O4S 422.38 Trifluoromethyl group enhances lipophilicity and metabolic resistance.
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate 3,4-Diethoxybenzoate C22H22N2O6S 442.50 Ethoxy groups improve solubility but may reduce membrane permeability.
6-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate 2-(2-Fluorophenoxy)acetate C20H17FN2O5S 416.42 Ortho-fluorine may sterically hinder interactions vs. para-fluorine.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., NO2, CF3): The nitro group in the 4-methyl-3-nitrobenzoate analog (MW 368.41) may increase reactivity in nucleophilic environments but could also reduce stability .
  • Hydrophilic Modifications (e.g., OCH2CH3) :

    • The 3,4-diethoxybenzoate analog (MW 442.50) introduces ethoxy groups, which could improve aqueous solubility but may compromise cellular uptake due to increased polarity .
  • Fluorine Positioning: The target compound’s para-fluorine on the phenoxy group likely offers better steric compatibility with biological targets compared to the ortho-fluorine in BI62416 (MW 416.42) .

Key Research Findings

  • Synthetic Accessibility :

    • Analogs with simpler ester groups (e.g., 2-methylbenzoate) are more cost-effective to synthesize, as evidenced by commercial availability at lower prices (e.g., $8/1g for BI68203) .
    • Complex substituents, such as the thiadiazole-cyclopropane group in CAS 896009-21-5 (MW 503.6), require multi-step synthesis, increasing production costs .
  • Structural Diversity: Derivatives like 2-{[3-(4-methylphenyl)-4-oxo-thienopyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide (MW 502.51) demonstrate how pyrimidine-thioether scaffolds can be adapted for diverse applications, though their relevance to the target compound remains unclear .

Biological Activity

The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate is a novel organic molecule featuring a complex structure with potential biological activities. Its unique composition includes a pyran ring, a pyrimidine moiety, and an acetate group, which contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory effects.

The molecular formula for this compound is C18H18N2O4SC_{18}H_{18}N_2O_4S, with a molecular weight of approximately 358.41 g/mol. The presence of the sulfanyl group enhances its reactivity, allowing it to interact with various biological targets.

Structural Components

ComponentDescription
Pyran RingSix-membered heterocycle contributing to bioactivity
Pyrimidine MoietyEnhances interaction with biological targets
Acetate GroupProvides solubility and stability

Anticancer Activity

Research has indicated that derivatives of pyran compounds exhibit significant anticancer properties . The mechanism typically involves the inhibition of key enzymes and pathways associated with tumor growth.

  • Mechanism of Action :
    • Inhibition of kinases involved in cell signaling pathways.
    • Induction of apoptosis in cancer cells.
  • Case Studies :
    • A study demonstrated that similar pyran derivatives showed IC50 values ranging from 0.250.25 to 0.58μM0.58\mu M against various cancer cell lines (e.g., NCI-H460, HCT-116) .

Antimicrobial Activity

The compound also exhibits antimicrobial properties , which are essential in combating infections caused by bacteria and fungi.

  • Evaluation Methods :
    • Disc diffusion and broth microdilution methods are commonly used to assess antimicrobial efficacy.
    • Compounds similar to this have shown activity against Gram-positive and Gram-negative bacteria.
  • Findings :
    • Certain derivatives have demonstrated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) as low as 0.5μg/mL0.5\mu g/mL .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE).

  • Enzyme Targets :
    • AChE inhibition can lead to increased levels of acetylcholine, enhancing neurotransmission.
    • Other targets include urease, crucial for treating urinary tract infections.
  • Research Findings :
    • In vitro studies indicate that related compounds significantly inhibit AChE with IC50 values in the micromolar range .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Key Steps :
    • Formation of the pyran ring through cyclization reactions.
    • Introduction of the sulfanyl group via thiol chemistry.
  • Optimization Techniques :
    • Use of high-throughput screening for reaction conditions.
    • Employing catalysts to enhance yield and purity.

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